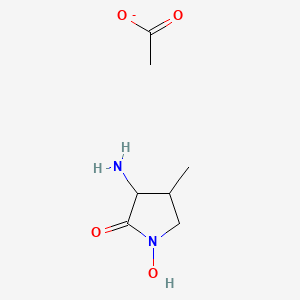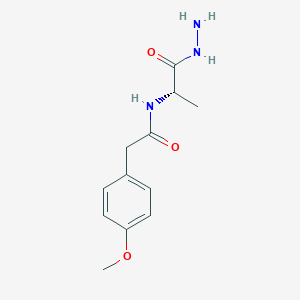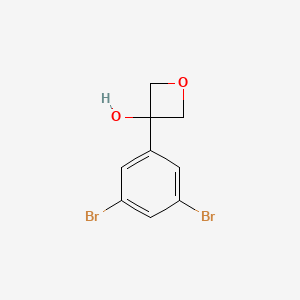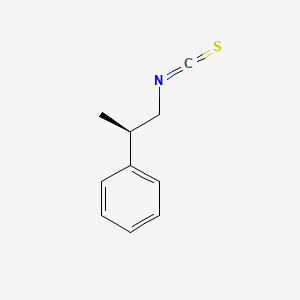
3-Amino-1-hydroxy-4-methylpyrrolidin-2-one;acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-hydroxy-4-methylpyrrolidin-2-one;acetate is a compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 3-Amino-1-hydroxy-4-methylpyrrolidin-2-one;acetate can be achieved through several synthetic routes. One common method involves the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method uses O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction. The reaction conditions typically involve the use of a copper catalyst, O-acyl oximes, and α-amino ketones under oxidative conditions.
Chemical Reactions Analysis
3-Amino-1-hydroxy-4-methylpyrrolidin-2-one;acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
3-Amino-1-hydroxy-4-methylpyrrolidin-2-one;acetate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antimicrobial, anti-inflammatory, and anticancer activities . In medicine, it is explored for its potential use in drug development and therapeutic applications. Additionally, it has industrial applications in the synthesis of various bioactive compounds .
Mechanism of Action
The mechanism of action of 3-Amino-1-hydroxy-4-methylpyrrolidin-2-one;acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential cellular processes .
Comparison with Similar Compounds
3-Amino-1-hydroxy-4-methylpyrrolidin-2-one;acetate can be compared with other similar compounds, such as pyrrolidinone derivatives. Pyrrolidinone derivatives, including pyrrolidin-2-one and pyrrolidin-2,5-diones, are known for their diverse biological activities and applications in medicinal chemistry . The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities. Similar compounds include pyrrolidin-2-one, pyrrolidin-2,5-diones, and prolinol .
Properties
Molecular Formula |
C7H13N2O4- |
|---|---|
Molecular Weight |
189.19 g/mol |
IUPAC Name |
3-amino-1-hydroxy-4-methylpyrrolidin-2-one;acetate |
InChI |
InChI=1S/C5H10N2O2.C2H4O2/c1-3-2-7(9)5(8)4(3)6;1-2(3)4/h3-4,9H,2,6H2,1H3;1H3,(H,3,4)/p-1 |
InChI Key |
SNDJFAKPJVTVOP-UHFFFAOYSA-M |
Canonical SMILES |
CC1CN(C(=O)C1N)O.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Methyl-2,6-diazabicyclo[3.2.0]heptane;bis(2,2,2-trifluoroacetic acid)](/img/structure/B13911227.png)




![(8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B13911254.png)





![2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane](/img/structure/B13911284.png)
